
Phenol, p-(1-butyl-4-imidazolyl)-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenol, p-(1-butyl-4-imidazolyl)-, hydrochloride is a chemical compound that belongs to the class of phenols and imidazoles. This compound is characterized by the presence of a phenol group substituted with a 1-butyl-4-imidazolyl moiety, and it is commonly used in various scientific and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, p-(1-butyl-4-imidazolyl)-, hydrochloride typically involves the reaction of 4-imidazolecarboxaldehyde with butylamine to form the intermediate 1-butyl-4-imidazole. This intermediate is then reacted with phenol in the presence of a suitable catalyst to yield the desired product. The reaction conditions often include controlled temperature and pH to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is carried out using large-scale reactors with precise control over reaction parameters. The process involves the use of high-purity reagents and advanced purification techniques to obtain the compound in its pure form. The hydrochloride salt is typically formed by reacting the free base with hydrochloric acid.
化学反応の分析
Types of Reactions
Phenol, p-(1-butyl-4-imidazolyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine and chlorinating agents are employed.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Reduced imidazole derivatives.
Substitution: Halogenated phenol derivatives.
科学的研究の応用
Phenol, p-(1-butyl-4-imidazolyl)-, hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of Phenol, p-(1-butyl-4-imidazolyl)-, hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The phenol group can form hydrogen bonds with active sites, while the imidazole ring can coordinate with metal ions or participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- Phenol, p-(1-methyl-4-imidazolyl)-, hydrochloride
- Phenol, p-(1-ethyl-4-imidazolyl)-, hydrochloride
- Phenol, p-(1-propyl-4-imidazolyl)-, hydrochloride
Uniqueness
Phenol, p-(1-butyl-4-imidazolyl)-, hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The butyl group enhances its lipophilicity, making it more suitable for certain applications compared to its methyl, ethyl, or propyl analogs.
特性
CAS番号 |
40405-72-9 |
|---|---|
分子式 |
C13H17ClN2O |
分子量 |
252.74 g/mol |
IUPAC名 |
4-(1-butylimidazol-4-yl)phenol;hydrochloride |
InChI |
InChI=1S/C13H16N2O.ClH/c1-2-3-8-15-9-13(14-10-15)11-4-6-12(16)7-5-11;/h4-7,9-10,16H,2-3,8H2,1H3;1H |
InChIキー |
LEPFSCBOEUIILE-UHFFFAOYSA-N |
正規SMILES |
CCCCN1C=C(N=C1)C2=CC=C(C=C2)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


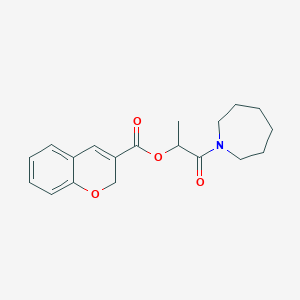
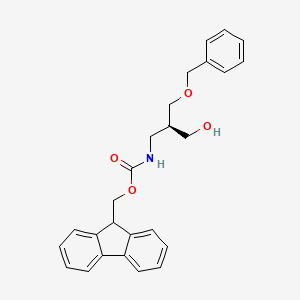
![5-Bromo-2,4a,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B12946540.png)
![1'-methyl-3,4-dihydro-2H-spiro[naphthalene-1,2'-pyrrolidin]-5'-one](/img/structure/B12946543.png)
![7-Fluorobenzo[d]thiazol-6-amine](/img/structure/B12946549.png)
![(3-Propyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanamine](/img/structure/B12946557.png)
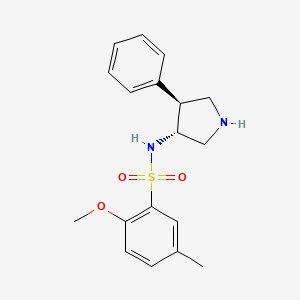
![7-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B12946563.png)
![3-Thioxo-2-(3-(trifluoromethyl)phenyl)hexahydroimidazo[1,5-a]pyridin-1(5H)-one](/img/structure/B12946564.png)

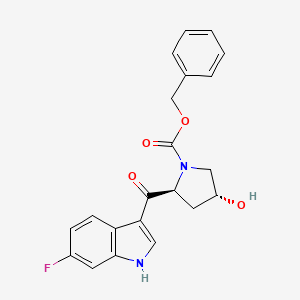
![Ethyl 5-(difluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate](/img/structure/B12946588.png)
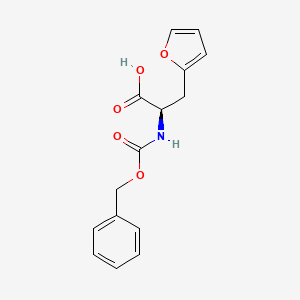
![6-Methyl-8-nitro-1,2,3,5,6,7-hexahydroimidazo[1,2-c]pyrimidine](/img/structure/B12946601.png)
